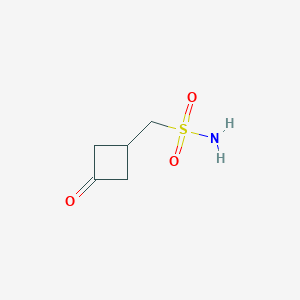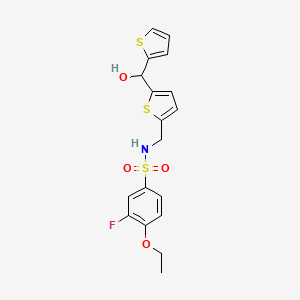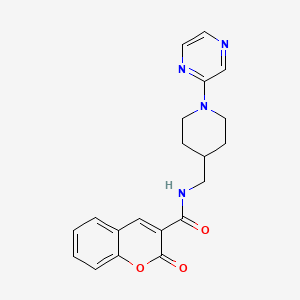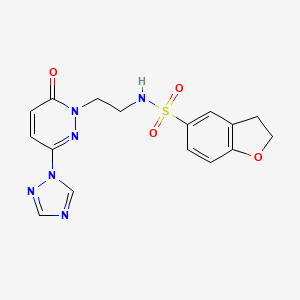![molecular formula C12H17FN2O B2655695 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine CAS No. 910385-92-1](/img/structure/B2655695.png)
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine is a chemical compound that is an intermediate in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics .
Synthesis Analysis
An improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent to give (S)-2- [3- (3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III), which is subsequently converted to Linezolid .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The InChI code for this compound is 1S/C11H15FN2O/c12-10-7-9 (8-13)1-2-11 (10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of methyl 3- fluoro-4- morphinolino phenyl carbamate (V) with R-epichlorohydrin in the presence of n-butyllithium in hexane .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 121-123°C, a predicted boiling point of 364.9±42.0 °C, and a predicted density of 1.232±0.06 g/cm3 . It is soluble in chloroform and methanol, and its form is solid .Applications De Recherche Scientifique
Photophysical Properties and Synthesis of Derivatives
Photophysical Properties of Borondipyrromethene Analogues
- Research on borondipyrromethene (BODIPY) analogues, including variants with morpholine groups, demonstrated the influence of electron-withdrawing substituents on fluorescence properties. Tertiary amines like morpholine can affect the photophysical behavior in polar solvents due to charge transfer. This study provides insight into the properties of compounds like 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine, particularly in terms of fluorescence behavior in various solvents (Qin et al., 2005).
Microwave-Assisted Synthesis of Mannich Bases
- The study presents an efficient microwave-assisted method for synthesizing Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine derivatives. This highlights a novel synthesis route for compounds like this compound and their potential applications in various scientific fields (Aljohani et al., 2019).
Synthesis of NK1 Receptor Antagonist Aprepitant
- The synthesis process for the NK1 receptor antagonist Aprepitant includes a step involving the formation of an alpha-(fluorophenyl)morpholine derivative. This process may be relevant to understanding the synthesis and applications of similar compounds like this compound in medicinal chemistry (Brands et al., 2003).
Synthesis and Characterization of Derivatives
Synthesis and Biological Activity of Morpholine Derivatives
- A study on the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine and its biological activities, such as antibacterial and anti-TB properties, provides insights into the potential medical applications of structurally related compounds (Mamatha S.V et al., 2019).
Synthesis of Schiff-base Complexes with Morpholine
- The creation of morpholine-based Schiff-base complexes and their anticancer activities highlights the versatility of morpholine derivatives in pharmaceutical research. These findings could be extrapolated to similar compounds like this compound (Rezaeivala et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBKGXHHJOSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CCN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)
![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2655624.png)

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)

![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)






